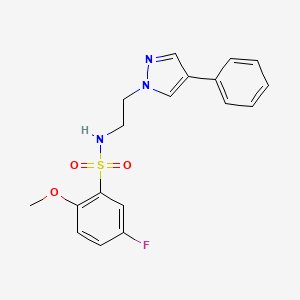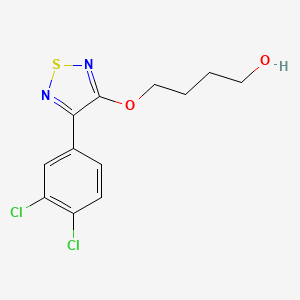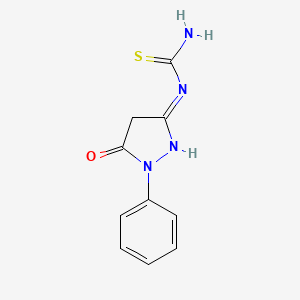
5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The pyrazole ring might participate in various chemical reactions, such as electrophilic substitution .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Anti-Inflammatory Activity
One significant area of research involving derivatives of benzenesulfonamide, including structures similar to 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, is their role in COX-2 inhibition and potential anti-inflammatory applications. A study synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, demonstrating selective and potent COX-2 inhibition, which could be promising for the development of new anti-inflammatory drugs. This research suggests that the fluorine and methoxy substitutions on the benzenesulfonamide moiety contribute significantly to the COX-2 selectivity and potency, indicating the importance of these functional groups in medicinal chemistry applications (Pal et al., 2003).
Cancer Research and Photodynamic Therapy
Another crucial application is in cancer research, where derivatives of benzenesulfonamide have been explored for their cytotoxic activities and potential as carbonic anhydrase inhibitors. Studies have shown that certain sulfonamides strongly inhibit human cytosolic isoforms of carbonic anhydrase, which are relevant targets in tumor-specificity and cytotoxicity. This suggests potential applications in developing anticancer strategies (Gul et al., 2016). Additionally, the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have revealed properties useful for photodynamic therapy, a cancer treatment method. The high singlet oxygen quantum yield and good fluorescence properties of these compounds indicate their potential as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Antimicrobial and Antitubercular Agents
Research has also explored the antimicrobial and antitubercular potentials of benzene sulfonamide pyrazole thio-oxadiazole hybrids. These compounds have shown promising activity against various bacterial strains and the tubercular strain H37Rv. The molecular docking studies suggest these compounds' potential as antitubercular agents, providing a new direction for developing innovative, potent, and effective antimicrobial and antimycobacterial agents (Shingare et al., 2018).
Sensor Development
Additionally, novel pyrazoline-based derivatives have been utilized in sensor development, particularly for metal ion detection. These compounds have shown significant potential as selective fluorometric "turn-off" sensors for detecting Hg2+ ions, indicating their usefulness in environmental monitoring and safety applications (Bozkurt & Gul, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-25-17-8-7-16(19)11-18(17)26(23,24)21-9-10-22-13-15(12-20-22)14-5-3-2-4-6-14/h2-8,11-13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJLDFIYLOWAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)


![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)
![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)


![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)